Benzophenone, 2-methylamino-5-chloro-

Description

BenchChem offers high-quality Benzophenone, 2-methylamino-5-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzophenone, 2-methylamino-5-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

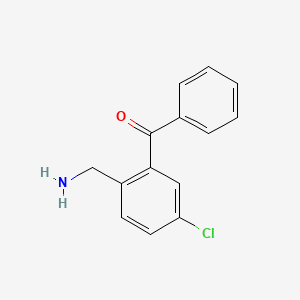

Structure

3D Structure

Properties

Molecular Formula |

C14H12ClNO |

|---|---|

Molecular Weight |

245.70 g/mol |

IUPAC Name |

[2-(aminomethyl)-5-chlorophenyl]-phenylmethanone |

InChI |

InChI=1S/C14H12ClNO/c15-12-7-6-11(9-16)13(8-12)14(17)10-4-2-1-3-5-10/h1-8H,9,16H2 |

InChI Key |

YHSCBLSYYDIOFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)CN |

Origin of Product |

United States |

Foundational & Exploratory

What are the properties of 2-methylamino-5-chloro-benzophenone?

The following technical guide details the properties, synthesis, and applications of 2-methylamino-5-chlorobenzophenone.

CAS No: 1022-13-5 Formula: C₁₄H₁₂ClNO Molecular Weight: 245.70 g/mol

Executive Summary

2-Methylamino-5-chloro-benzophenone (MACB) is a critical pharmacophore and intermediate in the synthesis of 1,4-benzodiazepines, most notably Diazepam (Valium) . Its structure comprises a benzophenone core substituted with a chlorine atom at the 5-position and a methylamino group at the 2-position.[1][2] This specific substitution pattern renders it a versatile "privileged structure" in medicinal chemistry, facilitating the formation of the diazepine ring system through cyclocondensation reactions.

This guide provides a comprehensive technical analysis of MACB, covering its physicochemical properties, validated synthesis protocols, spectroscopic characterization, and its pivotal role in drug development.

Physicochemical Properties[3][4][5][6][7]

The following data aggregates experimental values from authoritative chemical databases and literature.

| Property | Value / Description | Note |

| Appearance | Yellow crystalline needles | Recrystallized from ethanol |

| Melting Point | 93 – 95 °C | Sharp melting range indicates high purity |

| Solubility | Soluble: DMF, DMSO, Ethanol, MethanolInsoluble: Water, PBS (pH 7.2) | Lipophilic nature (LogP ~2.8) |

| pKa | ~2.5 (Conjugate acid) | Weakly basic amine; protonates in strong acid |

| Stability | Stable under normal conditions. | Sensitive to strong oxidizers. Hydrolyzes in strong acid/base. |

| UV Absorption | λmax ≈ 236 nm, 390 nm | Characteristic benzophenone transitions |

Synthesis & Production Protocols

A. The "Green" Catalytic Route (Dimethyl Carbonate)

Recommended for modern industrial applications due to lower toxicity and high atom economy.

Mechanism: Selective N-methylation of 2-amino-5-chlorobenzophenone using dimethyl carbonate (DMC) over a NaY zeolite catalyst.

Protocol:

-

Preparation: Charge a reaction vessel with 2-amino-5-chlorobenzophenone (1.0 eq) and dimethyl carbonate (10-20 eq) .

-

Catalyst Addition: Add NaY zeolite catalyst (approx. 0.5 wt equiv relative to substrate).

-

Reaction: Heat the mixture to 90°C with vigorous stirring. Maintain reflux for 6–8 hours .

-

Process Control: Monitor consumption of the primary amine via HPLC or TLC (Mobile phase: Hexane/EtOAc 4:1).

-

-

Workup: Cool to room temperature. Filter off the zeolite catalyst (can be regenerated).

-

Purification: Evaporate excess DMC under reduced pressure. Recrystallize the residue from hot ethanol.

-

Yield: Expect 90–93% as yellow needles.

B. The Classical Sternbach Route (Dimethyl Sulfate)

Historical standard, high reliability, but requires hazardous reagents.

Mechanism: Direct methylation or protection-methylation-deprotection strategies to avoid over-methylation to the tertiary amine.

Protocol:

-

Tosylation (Optional but recommended for specificity): React 2-amino-5-chlorobenzophenone with p-toluenesulfonyl chloride in pyridine to form the sulfonamide.

-

Methylation: Treat the sulfonamide with dimethyl sulfate (DMS) and NaOH in aqueous ethanol.

-

Safety Alert: DMS is a potent alkylating agent and suspected carcinogen. Use extreme caution and a closed system.

-

-

Hydrolysis: Deprotect the N-tosyl group using 70% sulfuric acid at reflux.

-

Isolation: Neutralize with NaOH, extract into dichloromethane, and recrystallize.

Characterization & Spectroscopy

Accurate identification relies on specific spectral fingerprints.

Mass Spectrometry (GC-MS / ESI-MS)[8]

-

Molecular Ion (M+): m/z 245 (100%) and 247 (32%).

-

Diagnostic: The 3:1 ratio of M to M+2 peaks confirms the presence of a single Chlorine atom.

-

-

Fragmentation:

-

m/z 244: Loss of H (M-1).

-

m/z 193: Loss of the phenyl ring (M - C₆H₅) + H transfer.

-

m/z 77: Phenyl cation [C₆H₅]⁺.

-

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

-

δ 2.85 – 2.95 ppm (3H, s): N-CH₃ . Sharp singlet, diagnostic of the methylamino group.

-

δ 6.6 – 6.8 ppm (1H, d): Aromatic proton ortho to the amine (C3-H). Shielded by the electron-donating amine.

-

δ 7.2 – 7.6 ppm (7H, m): Remaining aromatic protons (benzophenone core).

-

δ ~8.5 ppm (1H, br s): N-H . Broad signal, exchangeable with D₂O.

Infrared Spectroscopy (FT-IR)[9][10]

-

3320 – 3350 cm⁻¹: N-H stretching (secondary amine).

-

1625 – 1640 cm⁻¹: C=O stretching (conjugated ketone).[3]

-

Note: The carbonyl frequency is lower than typical ketones due to conjugation and intramolecular H-bonding with the amine.

-

Applications in Drug Discovery[1][3][12]

MACB is the structural foundation for the "1,4-benzodiazepine" scaffold. Its primary utility is the cyclization with glycine equivalents to form the diazepine ring.

Pathway: Synthesis of Diazepam

The following diagram illustrates the transformation of MACB into Diazepam, highlighting the critical cyclization step.[1][4]

Caption: Synthetic pathway from MACB to Diazepam via chloroacetylation and subsequent cyclization.

Metabolic Significance

In forensic toxicology, MACB acts as a marker. It is a known degradation product and minor metabolite of Diazepam and Temazepam.

-

Acid Hydrolysis: In strong acid (e.g., stomach acid or forced degradation studies), the diazepine ring opens to yield MACB.

-

Detection: Presence in biological samples can indicate past consumption of benzodiazepines even if the parent drug is cleared.

Safety & Handling

-

GHS Classification: Warning.

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent photo-degradation.

References

-

Sternbach, L. H., et al. (1962).[5] "Quinazolines and 1,4-Benzodiazepines.[3] VI. Halo-, Methyl-, and Methoxy-substituted 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-ones." The Journal of Organic Chemistry, 27(11), 3788–3796.

-

PubChem. (2024). Compound Summary: 2-(Methylamino)-5-chlorobenzophenone.[6][5][7] National Library of Medicine. Retrieved from [Link]

- Jain, R. (1993). "Simplified method for simultaneous determination of diazepam and its metabolites in urine by thin-layer chromatography and direct densitometry.

Sources

- 1. hammer.purdue.edu [hammer.purdue.edu]

- 2. Preparation method of 2-amino-5- chlorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]

- 3. actascientific.com [actascientific.com]

- 4. hammer.purdue.edu [hammer.purdue.edu]

- 5. CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

- 7. CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones - Google Patents [patents.google.com]

A Technical Guide to the Structural Elucidation of 2-methylamino-5-chloro-benzophenone

Abstract

The definitive structural confirmation of pharmaceutical intermediates is a cornerstone of drug development and manufacturing, ensuring safety, efficacy, and regulatory compliance.[1][2][3][4] This guide provides an in-depth, multi-technique approach to the structural elucidation of 2-methylamino-5-chloro-benzophenone, a key intermediate and known metabolite in the synthesis of benzodiazepines like diazepam.[5][6][7] We will explore the integrated application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering not only procedural steps but also the underlying scientific rationale for each experimental choice, thereby creating a self-validating analytical workflow.

Introduction

2-methylamino-5-chloro-benzophenone (MCBP) is a critical chemical entity in the pharmaceutical landscape.[6] Its precise molecular structure is paramount, as any deviation can lead to the formation of impurities, impacting the final drug product's quality and safety. The structural elucidation process, therefore, must be robust and unambiguous. This guide details the synergistic use of orthogonal analytical techniques to build a comprehensive and definitive structural profile of MCBP. We will proceed from determining the molecular mass and elemental formula to identifying functional groups and finally, mapping the precise arrangement of atoms within the molecule.

Section 1: Physicochemical Properties and Baseline Identity

Before delving into complex spectroscopic analysis, establishing the fundamental properties of the compound is crucial. These data provide the initial constraints for structural hypotheses.

| Property | Value | Source |

| IUPAC Name | methanone | |

| CAS Number | 1022-13-5 | [5][8][9] |

| Molecular Formula | C₁₄H₁₂ClNO | |

| Molecular Weight | 245.70 g/mol | [10] |

| Appearance | Light yellow crystalline solid | [5][8] |

| Melting Point | 94.0 - 99.0 °C | [8][11] |

Section 2: The Elucidation Workflow: A Multi-Technique Approach

The confirmation of a chemical structure is not a linear process but an integrated workflow where each technique provides a piece of the puzzle. The data from one method are used to corroborate or refine the hypotheses generated by another. This synergistic approach ensures a high degree of confidence in the final assignment.

Sources

- 1. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]

- 2. malvesfalcao.com [malvesfalcao.com]

- 3. paulrpalmer.com [paulrpalmer.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. caymanchem.com [caymanchem.com]

- 6. watsonnoke.com [watsonnoke.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 5-Chloro-2-(methylamino)benzophenone | 1022-13-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. 5-Chloro-2-(methylamino)benzophenone | 1022-13-5 [chemicalbook.com]

- 10. 2-(Methylamino)-5-chlorobenzophenone | C14H12ClNO | CID 13925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-(methylamino)benzophenone (CAS 1022-13-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies for 5-Chloro-2-(methylamino)benzophenone, identified by CAS number 1022-13-5. This compound is a critical intermediate in the synthesis of several benzodiazepine drugs, including diazepam and temazepam.[1][2][3] A thorough understanding of its chemical and physical characteristics is paramount for process optimization, quality control, and regulatory compliance in the pharmaceutical industry. This document consolidates key data from various sources and presents it in a structured format, supplemented with detailed experimental protocols and diagrams to provide actionable insights for laboratory and manufacturing applications.

Introduction and Chemical Identity

5-Chloro-2-(methylamino)benzophenone is a substituted benzophenone that serves as a cornerstone in the synthetic pathways of widely prescribed anxiolytic and sedative medications.[1][3] Its molecular structure features a benzophenone core with a chlorine atom at the 5-position and a methylamino group at the 2-position of one of the phenyl rings.[3] This specific arrangement of functional groups is pivotal for the subsequent cyclization reactions that form the characteristic diazepine ring system of benzodiazepines.[4][5]

Synonyms:

-

(5-chloro-2-(methylamino)phenyl)phenyl-methanone[6]

-

2-Methylamino-5-chlorobenzophenone[6]

-

Diazepam benzophenone[6]

-

Diazepam Related Compound A[2]

Physicochemical Properties

A summary of the key physicochemical properties of 5-Chloro-2-(methylamino)benzophenone is presented in the table below. These parameters are essential for designing synthetic processes, developing analytical methods, and ensuring safe handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂ClNO | [9][10] |

| Molecular Weight | 245.70 g/mol | [6][10] |

| Appearance | Light yellow to yellow solid/crystalline powder | [11] |

| Melting Point | 93-95 °C (lit.) | [3] |

| Boiling Point | 421.9 °C at 760 mmHg | [3] |

| Solubility | Slightly soluble in Chloroform, Dichloromethane, DMSO, and very slightly in Methanol. Insoluble in PBS (pH 7.2). | [2][3] |

| pKa | 1.45 ± 0.04 (Uncertain) | [3] |

| UV λmax | 236 nm | [2] |

| Density | 1.234 g/cm³ | [3] |

| Refractive Index | 1.627 | [3][11] |

Synthesis and Manufacturing

The synthesis of 5-Chloro-2-(methylamino)benzophenone is a critical step in the overall manufacturing process of several benzodiazepines. Various synthetic routes have been developed, with a common strategy involving the methylation of 2-amino-5-chlorobenzophenone.

Synthetic Pathway Overview

A prevalent method for the preparation of 5-Chloro-2-(methylamino)benzophenone involves the N-methylation of 2-amino-5-chlorobenzophenone.[12] This transformation can be achieved using various methylating agents. The following diagram illustrates a general synthetic scheme.

Caption: General synthesis of 5-Chloro-2-(methylamino)benzophenone.

Detailed Experimental Protocol: N-methylation using Dimethyl Carbonate

This protocol is based on a method that utilizes dimethyl carbonate as a less toxic and more environmentally friendly methylating agent compared to alternatives like methyl iodide or dimethyl sulfate.[12]

Materials:

-

2-amino-5-chlorobenzophenone

-

Dimethyl carbonate

-

High silicon aluminum ratio small crystal NaY molecular sieve catalyst

-

Sodium hydroxide solution

-

Ethanol for recrystallization

Procedure:

-

In a reaction vessel, combine 2-amino-5-chlorobenzophenone and the NaY molecular sieve catalyst.

-

Add dimethyl carbonate to the mixture.

-

Heat the reaction mixture and maintain it at a specified temperature to facilitate the methylation reaction.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and filter to remove the catalyst.

-

The filtrate is then neutralized.

-

The crude product is isolated and purified by recrystallization from ethanol to yield high-purity 5-Chloro-2-(methylamino)benzophenone.[12]

Role in Drug Synthesis: The Gateway to Benzodiazepines

5-Chloro-2-(methylamino)benzophenone is not an end product itself but a pivotal precursor in the pharmaceutical industry. Its structure contains the necessary moieties for the construction of the seven-membered diazepine ring.

Synthesis of Diazepam

A well-established application of 5-Chloro-2-(methylamino)benzophenone is in the synthesis of Diazepam. This multi-step process typically involves N-acylation followed by cyclization.[4][13]

Caption: Synthetic pathway from 5-Chloro-2-(methylamino)benzophenone to Diazepam.

Analytical Methodologies

Accurate and robust analytical methods are crucial for the quality control of 5-Chloro-2-(methylamino)benzophenone and for monitoring its presence as a related substance in final drug products.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for the analysis of this compound. These methods are used for purity assessment, impurity profiling, and as in-process controls during synthesis. A simplified method for the simultaneous determination of diazepam and its metabolites, including 5-Chloro-2-(methylamino)benzophenone, in urine has been developed using TLC and direct densitometry.[2]

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the identity of 5-Chloro-2-(methylamino)benzophenone.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) and amine (N-H) stretching vibrations.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Conclusion

5-Chloro-2-(methylamino)benzophenone (CAS 1022-13-5) is a compound of significant industrial importance, primarily serving as a key intermediate in the synthesis of benzodiazepine-based pharmaceuticals. Its physicochemical properties are well-defined, enabling the development of efficient synthetic and analytical procedures. A thorough understanding of the data and methodologies presented in this guide is essential for researchers and professionals involved in the development, manufacturing, and quality control of these vital medicines.

References

-

Cheméo. (n.d.). Methanone, [5-chloro-2-(methylamino)phenyl]phenyl- (CAS 1022-13-5). Retrieved February 18, 2026, from [Link].

- Ewan, K., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry, 10.

-

Pharmaffiliates. (n.d.). Temazepam - Impurity A. Retrieved February 18, 2026, from [Link].

-

CAS. (n.d.). 2-(Methylamino)-5-chlorobenzophenone. CAS Common Chemistry. Retrieved February 18, 2026, from [Link].

- Domokos, A. (2021). Process Development for the Syntheses of Essential Medicines in Continuous Flow. Virginia Commonwealth University.

-

Designer-drug.com. (n.d.). Diazepam (Valium) Synthesis. Retrieved February 18, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). Temazepam. In Some Pharmaceutical Drugs. Retrieved February 18, 2026, from [Link].

- Asian Journal of Research in Chemistry. (2012). Synthetic Protocols of Best-Selling Anxiolytic Therapeutic 'Diazepam': A Retrosynthetic Approach. Asian Journal of Research in Chemistry, 5(10).

- American Chemical Society. (1980). New synthesis of diazepam. Journal of Organic Chemistry, 45(2).

-

National Center for Biotechnology Information. (n.d.). 2-(Methylamino)-5-chlorobenzophenone. PubChem. Retrieved February 18, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). Benzophenone, 2-methylamino-5-chloro-. PubChem. Retrieved February 18, 2026, from [Link].

-

Caming Pharmaceutical Ltd. (n.d.). 2-methylamino-5-chloro benzophenone cas 1022-13-5. Retrieved February 18, 2026, from [Link].

- Google Patents. (n.d.). CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones.

- Google Patents. (n.d.). CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone.

-

Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone. Retrieved February 18, 2026, from [Link].

-

LookChem. (n.d.). Cas 1022-13-5,5-Chloro-2-(methylamino)benzophenone. Retrieved February 18, 2026, from [Link].

- Journal of Pharmaceutical Research. (2019). Synthesis and Characterization of Structurally Related Compounds of Lorazepam and Temazepam. Journal of Pharmaceutical Research, 18(2).

Sources

- 1. caming.com [caming.com]

- 2. caymanchem.com [caymanchem.com]

- 3. lookchem.com [lookchem.com]

- 4. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]

- 5. ajrconline.org [ajrconline.org]

- 6. Methanone, [5-chloro-2-(methylamino)phenyl]phenyl- (CAS 1022-13-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. [5-Chloro-2-(methylamino)phenyl]-phenylmethanone (5-Chloro-2-(methylamino)benzophenone) [lgcstandards.com]

- 9. 5-Chloro-2-(methylamino)benzophenone | CAS 1022-13-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. 2-(Methylamino)-5-chlorobenzophenone | C14H12ClNO | CID 13925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. guidechem.com [guidechem.com]

- 12. CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone - Google Patents [patents.google.com]

- 13. hammer.purdue.edu [hammer.purdue.edu]

The Role of 2-Methylamino-5-chloro-benzophenone in Benzodiazepine Synthesis

This technical guide details the critical function of 2-methylamino-5-chloro-benzophenone (MACB) as the defining precursor in the synthesis of 1,4-benzodiazepines, specifically Diazepam. It deviates from standard textbook descriptions to focus on process chemistry, mechanistic causality, and impurity control.

Technical Monograph | Chemical CAS: 1022-13-5

Executive Summary: The Structural Pivot

In the architecture of benzodiazepine synthesis, 2-methylamino-5-chloro-benzophenone (MACB) acts as the "pre-functionalized" scaffold. Unlike earlier synthetic strategies (e.g., the Sternbach quinazoline ring expansion) that require late-stage methylation, MACB introduces the N1-methyl group prior to ring closure.

This structural decision dictates the synthetic pathway, allowing for a streamlined Acylation-Amination-Cyclization (AAC) sequence. By locking the N1-methyl and C5-phenyl positions early, MACB minimizes the formation of N1-unsubstituted by-products (Nordazepam analogs) and eliminates the need for handling hazardous methylating agents (like dimethyl sulfate) in the final steps of drug production.

Chemical Profile

| Property | Specification | Significance in Synthesis |

| Molecular Formula | Core scaffold for Diazepam/Medazepam.[1][2][3][4] | |

| Molecular Weight | 245.71 g/mol | Stoichiometric baseline for yield calculations. |

| Appearance | Yellow crystalline needles | Visual purity indicator (darkening indicates oxidation). |

| Melting Point | 94–95 °C | Critical QC parameter; depression indicates unreacted ACB. |

| Solubility | Soluble in Toluene, DMSO | Toluene is the preferred solvent for the acylation step. |

| Key Functional Groups | Secondary Amine ( | The amine acts as the nucleophile; the ketone acts as the electrophilic cyclization target. |

The Primary Pathway: Chloroacetyl Chloride Route

The most robust industrial and laboratory method utilizing MACB involves a two-stage transformation. This route is preferred for its atom economy and the stability of the intermediates.

Mechanistic Logic

The transformation of MACB to Diazepam is not a single reaction but a cascade:

-

N-Acylation: The secondary amine of MACB attacks the highly electrophilic acyl carbon of chloroacetyl chloride. This creates the amide backbone.

-

Amination (The Trigger): The alkyl chloride is displaced by an ammonia source (e.g., hexamine or ammonium acetate), generating a primary amine tail.

-

Intramolecular Imine Formation: The newly formed primary amine attacks the benzophenone ketone (

). Water is eliminated, closing the 7-membered diazepine ring.

Visualization of the Pathway

The following diagram illustrates the reaction flow and the critical intermediate states.

Caption: The AAC pathway showing the conversion of MACB to Diazepam via the stable chloroacetamido intermediate.

Detailed Experimental Protocol

Safety Warning: Chloroacetyl chloride is a lachrymator and corrosive. MACB is a bioactive precursor. All operations must be performed in a fume hood.

Stage 1: Synthesis of the Intermediate (N-Acylation)

Objective: Convert MACB to 2-chloroacetamido-5-chlorobenzophenone.

-

Preparation: In a 3-neck round bottom flask equipped with a thermometer and addition funnel, dissolve 10.0 g (40.7 mmol) of MACB in 80 mL of Toluene .

-

Cooling: Cool the solution to 5–10 °C using an ice bath. Control of temperature is vital to prevent O-acylation by-products.

-

Addition: Add 3.6 mL (45 mmol, 1.1 eq) of chloroacetyl chloride dropwise over 20 minutes.

-

Why? Slow addition prevents exotherms that degrade the regioselectivity.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours.

-

Monitoring: Check TLC (Hexane:Ethyl Acetate 8:2). MACB spot (

) should disappear; product spot (

-

-

Workup: Evaporate the toluene under reduced pressure. The residue is often an oil that solidifies. Recrystallize from Ethanol to obtain off-white crystals.

-

Target Yield: >90%

-

Melting Point Check: Product should melt at 118–120 °C.

-

Stage 2: Cyclization to Diazepam

Objective: Ring closure using Hexamethylenetetramine (Hexamine) as a mild ammonia equivalent.

-

Charge: In a reaction vessel, suspend 5.0 g of the Stage 1 intermediate in 40 mL of Ethanol .

-

Reagent Addition: Add 2.5 g (1.1 eq) of Hexamine and 2.0 g of Ammonium Chloride.

-

Expert Insight: Hexamine slowly releases ammonia in acidic/alcoholic media, providing a controlled concentration of nucleophile. This prevents the formation of polymeric by-products common with liquid ammonia.

-

-

Reflux: Heat the mixture to reflux (approx. 78 °C) for 6–8 hours.

-

Quench: Cool the mixture to room temperature. Add 20 mL of water to precipitate inorganic salts and the crude benzodiazepine.

-

Isolation: Filter the solids.

-

Purification: Recrystallize the crude solid from Ethanol/Water.

-

Final Product: White to pale yellow crystals of Diazepam.

-

Target Yield: 75–85%

-

Alternative Route: Glycine Ethyl Ester

While the chloroacetyl chloride route is standard, the Glycine Ethyl Ester route represents a direct condensation method often used to avoid halogenated organic waste.

-

Reagents: MACB + Glycine Ethyl Ester Hydrochloride.

-

Solvent: Pyridine (acts as both solvent and base).

-

Conditions: Reflux for 10–15 hours.

-

Mechanism: The amine of MACB attacks the ester carbonyl of glycine, forming an amide. The free amine of the glycine moiety then attacks the benzophenone ketone to close the ring.

-

Drawback: Requires high temperatures and pyridine removal is notoriously difficult, often leading to trace solvent impurities.

Quality Control & Impurity Profiling

When using MACB, specific impurities serve as diagnostic markers for process failure.

| Impurity Name | Structure/Origin | Diagnostic Cause |

| Impurity A (Nordazepam) | N-desmethyl Diazepam | Source Failure: Contamination of MACB with 2-amino-5-chlorobenzophenone (starting material for MACB). |

| Impurity D (MACB) | Unreacted Precursor | Reaction Stalling: Incomplete acylation in Stage 1 or hydrolysis of the intermediate in Stage 2. |

| Impurity F (Open Ring) | Hydrolyzed Intermediate | pH Error: Reaction mixture became too basic before ring closure was complete. |

| MACB-Imine | Imine derivative of MACB | Side Reaction: Formed during base-catalyzed hydrolysis if water content is too high in Stage 2. |

Regulatory & Safety Considerations

-

Precursor Status: MACB is a known precursor for Schedule IV substances (Diazepam). In many jurisdictions (including the US and EU), its sale and transport are monitored under "List I Chemical" regulations to prevent illicit diversion.

-

Handling: MACB is harmful if swallowed or inhaled. It is a skin irritant.

-

Waste: The chloroacetyl chloride route generates HCl gas (trap with NaOH) and chlorinated organic waste.

References

-

Adamo, A., et al. (2016).[5] "On-demand continuous-flow production of pharmaceuticals in a compact, reconfigurable system." Science. Link

-

Ewan, T. P., et al. (2017).[5] "Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam." Frontiers in Chemistry. Link

-

Sternbach, L. H., & Reeder, E. (1961).[6] "Quinazolines and 1, 4-Benzodiazepines.[1][7][3][8][9][10] IV. Transformations of 7-Chloro-2-methylamino-5-phenyl-3H-1, 4-benzodiazepine 4-Oxide." The Journal of Organic Chemistry. Link

-

Cayman Chemical. (2022). "2-Methylamino-5-chlorobenzophenone Product Data Sheet." Link

-

Acta Scientific. (2022). "Energy Efficient Synthesis of Various Pharmaceutically Important Benzodiazepin-2-ones Using Microwave Synthesizer." Acta Scientific Pharmaceutical Sciences. Link

Sources

- 1. jocpr.com [jocpr.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 4. watsonnoke.com [watsonnoke.com]

- 5. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]

- 6. hakon-art.com [hakon-art.com]

- 7. designer-drug.com [designer-drug.com]

- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 9. datapdf.com [datapdf.com]

- 10. actascientific.com [actascientific.com]

An In-Depth Technical Guide to 2-Methylamino-5-chloro-benzophenone as a Metabolite of Diazepam

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diazepam (Valium®), a cornerstone of benzodiazepine therapy, undergoes extensive metabolic transformation, producing a range of pharmacologically active and inactive compounds. While the primary enzymatic pathways leading to nordiazepam, temazepam, and oxazepam are well-documented, the significance of non-enzymatic degradation products is often overlooked. This guide provides a detailed examination of 2-methylamino-5-chloro-benzophenone (MCB), a key benzophenone derivative of diazepam. We will explore its formation via hydrolytic cleavage, its dual identity as a synthetic precursor, its analytical quantification, and its critical importance in clinical and forensic toxicology. This document moves beyond standard metabolic charts to explain the causality behind MCB's formation and the validated protocols for its detection, offering a comprehensive resource for professionals in the field.

The Established Metabolic Fate of Diazepam: Enzymatic Pathways

Diazepam is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, specifically CYP2C19 and CYP3A4.[1] These enzymes mediate two principal Phase I reactions: N-demethylation and C3-hydroxylation.

-

N-demethylation: The removal of the methyl group at the N1 position by CYP2C19 and CYP3A4 produces N-desmethyldiazepam (nordiazepam) , a major and long-acting active metabolite.

-

C3-hydroxylation: The addition of a hydroxyl group at the C3 position of the diazepine ring by CYP3A4 results in temazepam , another active metabolite.

These primary metabolites can be further metabolized. Nordiazepam undergoes hydroxylation to form oxazepam , and temazepam can be demethylated to also form oxazepam. Oxazepam is the final active metabolic product for both pathways and is subsequently conjugated with glucuronic acid (a Phase II reaction) before being excreted in the urine.[2] The presence and ratios of these metabolites are routinely used to assess diazepam use and toxicology.[2]

Caption: Primary enzymatic metabolism of diazepam.

2-Methylamino-5-chloro-benzophenone (MCB): A Product of Hydrolysis

Beyond enzymatic action, diazepam is susceptible to chemical degradation, specifically hydrolysis, which cleaves the seven-membered diazepine ring. This non-enzymatic process yields 2-methylamino-5-chloro-benzophenone (MCB) and glycine.[3] This reaction is catalyzed by both acidic and basic conditions.[4][5]

The acidic environment of the stomach provides a physiological setting for this hydrolysis to occur in vivo. Furthermore, certain analytical sample preparation techniques, if not properly controlled for pH, can induce this transformation ex vivo, potentially creating an analytical artifact.[3][6] Understanding this pathway is crucial, as the presence of MCB provides a different type of evidence of diazepam exposure compared to the classic enzymatic metabolites.

Chemical and Physical Properties of MCB

A summary of the key identifiers and properties of MCB is presented below.

| Property | Value | Reference |

| IUPAC Name | [5-chloro-2-(methylamino)phenyl]-phenylmethanone | [7] |

| Synonyms | MACB, Diazepam Related Compound A | [7] |

| CAS Number | 1022-13-5 | [7] |

| Molecular Formula | C₁₄H₁₂ClNO | [7] |

| Molecular Weight | 245.7 g/mol | [7] |

| Appearance | Crystalline solid | [7] |

| Melting Point | 93-95 °C | [8] |

| Solubility | Soluble in DMF, DMSO, Ethanol; Insoluble in PBS (pH 7.2) | [7] |

The Dual Role of MCB: A Forensic Caveat

Crucially, MCB is not just a degradation product; it is also a primary chemical intermediate used in the synthesis of diazepam itself.[1][9] This dual identity has profound implications for forensic science. The detection of MCB in a seized substance, such as illicit tablets purported to be diazepam, could indicate:

-

Degradation of authentic diazepam over time.

-

An impurity from an incomplete or poorly purified clandestine synthesis.[10]

In a recent case, illicit tablets marked to mimic diazepam were found to contain etizolam and MCB, highlighting how MCB can be a signature of counterfeit drug manufacturing.[10] Therefore, its presence in toxicological samples must be interpreted in the context of other co-detected analytes.

Caption: Hydrolytic degradation of diazepam to MCB.

Analytical Methodologies for MCB Quantification

The accurate detection and quantification of MCB in biological matrices require highly sensitive and specific analytical techniques. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior selectivity and low limits of detection.[2][11]

Rationale for Isotope Dilution LC-MS/MS

The use of a stable isotope-labeled internal standard (e.g., a deuterated version of the analyte) is the most robust method for quantification.[12] This technique, known as isotope dilution, involves adding a known quantity of the labeled standard to the sample at the start of the preparation process. Because the internal standard is chemically identical to the analyte but has a different mass, it co-elutes chromatographically and experiences identical losses during extraction and ionization. By measuring the ratio of the native analyte to the labeled standard, the method corrects for matrix effects and procedural variations, ensuring high accuracy and precision.[12]

Step-by-Step Protocol: LC-MS/MS Analysis of MCB in Plasma

This protocol is a representative workflow for the quantitative analysis of MCB in human plasma.

1. Sample Preparation (Protein Precipitation)

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

-

Add 10 µL of a 100 ng/mL deuterated MCB internal standard solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[12]

2. Chromatographic Conditions

-

HPLC System: A high-performance liquid chromatography system.

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[12]

-

Mobile Phase A: 0.1% formic acid in water.[13]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[13]

-

Flow Rate: 0.3 mL/min.[12]

-

Injection Volume: 5 µL.[12]

-

Gradient: A linear gradient starting at 10% B, ramping to 95% B over 5 minutes, holding for 2 minutes, and re-equilibrating at 10% B for 3 minutes. (Note: Gradient must be optimized for specific column and system).

3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.[13]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Illustrative):

-

MCB: Precursor ion (Q1) [M+H]⁺ → Product ion (Q3)

-

Deuterated MCB: Precursor ion (Q1) [M+D+H]⁺ → Product ion (Q3)

-

(Note: Specific mass transitions must be determined by infusing pure standards to identify the most stable and abundant precursor and product ions).

-

-

Source Parameters: Optimize gas flows (nebulizer, turbo gas), temperature, and ion spray voltage according to manufacturer guidelines.

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. bioanalysis-zone.com [bioanalysis-zone.com]

- 3. Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(methylamino)-5-chlorobenzophenone imine: a novel product formed in base-catalyzed hydrolysis of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. caymanchem.com [caymanchem.com]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. watsonnoke.com [watsonnoke.com]

- 10. An unusual detection of 2-amino-3-(2-chlorobenzoyl)-5-ethylthiophene and 2-methylamino-5-chlorobenzophenone in illicit yellow etizolam tablets marked "5617" seized in the Republic of Ireland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. research.unipd.it [research.unipd.it]

Technical Guide: 2-Methylamino-5-chloro-benzophenone (MACB)

Discovery, Chemical Mechanism, and Synthetic Utility

Executive Summary

2-Methylamino-5-chloro-benzophenone (MACB, CAS: 1022-13-5) represents one of the most significant "pivot points" in medicinal chemistry history. While often overshadowed by the drugs derived from it—specifically Diazepam (Valium) —MACB is the critical synthon that allowed Leo Sternbach to transition from the serendipitous discovery of Chlordiazepoxide (Librium) to the rational design of more potent, pharmacokinetically superior benzodiazepines.

This guide analyzes the discovery of the benzodiazepine scaffold, the structural elucidation that identified MACB as a key degradation product, and the synthetic protocols that utilize MACB as a platform for second-generation anxiolytics.

Part 1: Historical Context & The "Quinazoline" Hypothesis

In the mid-1950s, Leo Sternbach at Hoffmann-La Roche sought to develop a new class of tranquilizers. His starting hypothesis was based on the structure of quinazolines , a class of chemicals he had studied during his postdoctoral work in Krakow.

Sternbach synthesized a series of compounds he believed to be benzoheptoxdiazines (seven-membered rings). However, upon analysis, these were correctly identified as quinazoline-3-oxides (six-membered rings). Disappointed by their lack of pharmacological activity, the project was all but abandoned in 1957.

The "Happy Accident"

During a lab cleanup, Sternbach found a neglected flask containing a chloromethyl derivative of the quinazoline-3-oxide. He decided to treat it with methylamine (CH₃NH₂), expecting a simple nucleophilic substitution to yield a methylamino-quinazoline.

Instead, the reaction underwent an unexpected ring expansion.[1] The product was not a quinazoline, but the first 1,4-benzodiazepine: Chlordiazepoxide (Librium) .

Part 2: Mechanism of Discovery (The Ring Expansion)

The "discovery" of the benzodiazepine core—and subsequently the role of the methylamino group found in MACB—relies on a complex rearrangement.

The Reaction:

-

Substrate: 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide.

-

Reagent: Methylamine.[1]

-

Outcome: The methylamine attacks the methylene carbon, but instead of displacing the chloride in a standard substitution, it triggers a ring-opening and re-closure sequence involving the N-oxide oxygen.

Visualization: The Sternbach Rearrangement

The following diagram illustrates the pathway from the Quinazoline precursor to the Benzodiazepine core.

Figure 1: The serendipitous ring expansion discovered by Sternbach. Methylamine acts as the nucleophile that triggers the formation of the 7-membered diazepine ring.

Part 3: MACB as the Gateway to Diazepam

While Chlordiazepoxide was a commercial success, it was chemically unstable and had a bitter taste. Sternbach sought a simplified analogue. Structure-activity relationship (SAR) studies revealed that the N-oxide and the amidine functionality were not strictly necessary for activity.

To synthesize the simplified analogue, Diazepam (Valium) , Sternbach could not use the quinazoline rearrangement. He needed a rational synthesis starting from a benzophenone scaffold.

This is where MACB (2-Methylamino-5-chloro-benzophenone) became the critical intermediate.

Unlike the primary amine (2-amino-5-chlorobenzophenone), MACB contains the N-methyl group pre-installed. This allows for a clean cyclization with glycine derivatives to form the 1-methyl-1,4-benzodiazepine core of Diazepam.

Comparative Data: Precursor Efficiency

| Precursor | Target Drug | Reaction Type | Yield Efficiency |

| Quinazoline-3-oxide | Chlordiazepoxide | Ring Expansion | Moderate (Serendipitous) |

| 2-Amino-5-chlorobenzophenone | Nitrazepam | Cyclization | High |

| 2-Methylamino-5-chlorobenzophenone | Diazepam | Cyclization | High (Industrial Standard) |

Part 4: Experimental Protocols

The following protocols describe the synthesis of MACB and its conversion to Diazepam. These procedures are adapted from Sternbach's original patents and Journal of Organic Chemistry publications.

Protocol A: Synthesis of MACB (The Tosylation Route)

Rationale: Direct methylation of 2-amino-5-chlorobenzophenone often leads to over-methylation (dimethylation). The tosylation strategy ensures mono-methylation.[2]

Reagents:

-

2-Amino-5-chlorobenzophenone (ACB)

-

p-Toluenesulfonyl chloride (Tos-Cl)

-

Dimethyl sulfate (DMS)

-

Sulfuric acid (H₂SO₄)[3]

Workflow:

-

Protection: Dissolve ACB in pyridine. Add Tos-Cl (1.1 eq) and reflux for 1 hour. Pour into ice water to precipitate the tosylamide.

-

Methylation: Dissolve the tosylamide in toluene/NaOH. Add Dimethyl sulfate slowly at 60°C. This yields the N-methyl-N-tosyl derivative.

-

Deprotection: Hydrolyze the sulfonyl group using 70% H₂SO₄ at 100°C for 2 hours.

-

Isolation: Dilute with water, neutralize with ammonium hydroxide. The yellow product, MACB , precipitates. Recrystallize from ethanol.

-

Melting Point: 95–96°C.

-

Protocol B: Synthesis of Diazepam from MACB

Rationale: This reaction demonstrates the utility of MACB in constructing the benzodiazepine ring.

Reagents:

-

2-Methylamino-5-chloro-benzophenone (MACB)

-

Ethyl glycinate hydrochloride

-

Pyridine (Solvent/Base)

Workflow:

-

Reflux: Combine MACB (0.1 mol) and ethyl glycinate hydrochloride (0.15 mol) in anhydrous pyridine (150 mL).

-

Cyclization: Heat to reflux for 10–12 hours. The amino group of glycine attacks the ketone of MACB, forming an imine (Schiff base), followed by amide bond formation closing the ring.

-

Workup: Remove pyridine under reduced pressure. Dissolve residue in methylene chloride and wash with dilute HCl (to remove unreacted starting materials).

-

Crystallization: Evaporate solvent and recrystallize from acetone/hexane.

-

Product: 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one (Diazepam ).[4]

-

Visualization: The Diazepam Pathway

Figure 2: The rational synthesis of Diazepam utilizing MACB as the specific scaffold to introduce the N1-methyl group.

Part 5: Scientific Integrity & Validation

Structure Elucidation (How they knew): When Sternbach first synthesized the benzodiazepines, the structure was not immediately obvious.[1] The shift from Quinazoline to Benzodiazepine was confirmed via:

-

Degradation Studies: Acid hydrolysis of Chlordiazepoxide yielded 2-amino-5-chlorobenzophenone and glycine, suggesting the presence of a glycine-like fragment incorporated into the ring.

-

IR Spectroscopy: The absence of characteristic quinazoline bands and the presence of specific amide/imine absorptions in the Diazepam derivatives confirmed the 7-membered ring structure.

-

X-Ray Crystallography: Later confirmed the boat conformation of the 1,4-diazepine ring.

Self-Validating Protocol: In the synthesis of MACB, the color change is a key indicator.

-

Starting Material (ACB): Yellow crystals.[5]

-

Tosyl-Intermediate: White/Colorless.

-

Product (MACB): Deep Yellow/Orange crystals.

-

Validation: If the product after hydrolysis is not distinctly yellow, the deprotection of the tosyl group was incomplete.

References

-

Sternbach, L. H., & Reeder, E. (1961). Quinazolines and 1, 4-Benzodiazepines. II. The Rearrangement of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide into 2-Amino Derivatives of 7-Chloro-5-phenyl-3H-1, 4-benzodiazepine 4-Oxide. The Journal of Organic Chemistry, 26(6), 1111-1118.

-

Sternbach, L. H., Reeder, E., et al. (1962).[6] Quinazolines and 1, 4-Benzodiazepines.[7][8][9][10] VI. Halo-, Methyl-, and Methoxy-substituted 1, 3-Dihydro-5-phenyl-2H-1, 4-benzodiazepin-2-ones. The Journal of Organic Chemistry, 27(11), 3788-3796.

-

Sternbach, L. H. (1979).[9][11] The Benzodiazepine Story. Journal of Medicinal Chemistry, 22(1), 1–7.

- Fryer, R. I. (1991). The Benzodiazepines: From Serendipity to Rational Drug Design. In: Bindra J.S., Lednicer D. (eds) Chronicles of Drug Discovery. Wiley.

Sources

- 1. Librium and Valium - anxious times | Feature | RSC Education [edu.rsc.org]

- 2. CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone - Google Patents [patents.google.com]

- 3. CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones - Google Patents [patents.google.com]

- 4. US3932325A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. QUINAZOLINES AND 1,4-BENZODIAZEPINES. X. NITRO-SUBSTITUTED 5-PHENYL-1,4-BENZODIAZEPINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. US3998883A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

Fundamental Chemistry of 2-Methylamino-5-Chloro-Benzophenone

Content Type: Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

2-Methylamino-5-chlorobenzophenone (MACB; CAS 1022-13-5) is the critical pharmacophore scaffold for the 1,4-benzodiazepine class of anxiolytics. While often categorized simply as a "diazepam precursor," its chemistry represents a delicate balance of nucleophilic and electrophilic reactivity. This guide dissects the fundamental chemistry of MACB, focusing on its synthesis, its transformation into Diazepam via the Sternbach cyclization, and the analytical markers required for high-purity validation.

Molecular Architecture & Physicochemical Profile

The molecule features a benzophenone core substituted with an electron-withdrawing chlorine atom at the C5 position and an electron-donating methylamino group at the C2 position.[1] This "push-pull" electronic arrangement makes the carbonyl carbon highly susceptible to nucleophilic attack, a property exploited in downstream heterocycle formation.

Table 1: Physicochemical Data

| Property | Value | Context |

| CAS Number | 1022-13-5 | Primary Identifier |

| Molecular Formula | C₁₄H₁₂ClNO | MW: 245.70 g/mol |

| Appearance | Yellow Crystalline Solid | Distinctive color due to conjugation |

| Melting Point | 93–95 °C | Sharp melt indicates high purity |

| Solubility | DCM, Ethanol, Methanol | Lipophilic; sparingly soluble in water |

| pKa | ~1.45 | Weakly basic amine |

| Key Functional Groups | Aryl Ketone, Sec-Amine, Aryl Chloride | Sites for cyclization & functionalization |

Synthetic Pathways: Accessing the Core

The synthesis of MACB generally proceeds via the methylation of 2-amino-5-chlorobenzophenone. The challenge lies in achieving mono-methylation without over-alkylating to the dimethyl species.

Method A: Reductive Amination (Preferred for Specificity)

This method avoids the formation of quaternary ammonium salts common with direct alkylation.

Mechanism:

-

Condensation of 2-amino-5-chlorobenzophenone with formaldehyde to form an imine/hemiaminal.

-

Selective reduction (e.g., using Iron/Acid or catalytic hydrogenation) to the secondary amine.

Method B: Direct Methylation (Industrial Standard)

Controlled methylation using Dimethyl Sulfate (DMS) or Dimethyl Carbonate (DMC).

Protocol Insight:

-

Reagents: 2-amino-5-chlorobenzophenone, DMS, Toluene (solvent), NaHCO₃ (base).

-

Critical Control: Temperature must be maintained <80°C to prevent bis-methylation.

-

Purification: Recrystallization from ethanol yields bright yellow needles.[2]

Figure 1: Synthetic pathway from the primary amine precursor to the target MACB intermediate.

The Sternbach Cyclization: Synthesis of Diazepam

The most significant application of MACB is its conversion to Diazepam (7-chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one). This reaction, pioneered by Leo Sternbach, utilizes Glycine Ethyl Ester Hydrochloride to effect a [5+2] cyclization.

Mechanistic Causality

The reaction is not a simple condensation; it is a cascade sequence:

-

Imine Formation: The amine of glycine ethyl ester attacks the ketone of MACB (catalyzed by Pyridine).

-

Intramolecular Amidation: The secondary amine of MACB attacks the ester carbonyl of the glycine moiety.

-

Ring Closure: Loss of ethanol results in the 7-membered diazepine ring.

Experimental Protocol

Note: This protocol involves controlled substances and hazardous reagents. All work must be performed in a licensed facility under a fume hood.

Reagents:

-

2-Methylamino-5-chlorobenzophenone (1 eq)[2]

-

Glycine Ethyl Ester Hydrochloride (1.5 eq)

Step-by-Step Workflow:

-

Setup: Charge a round-bottom flask with MACB and Glycine Ethyl Ester HCl. Add anhydrous Pyridine (approx. 5 mL per gram of MACB).

-

Reflux: Heat the mixture to reflux (approx. 115°C).

-

Why Reflux? High thermal energy is required to overcome the steric hindrance of the benzophenone ketone and drive water removal.

-

-

Distillation: Slowly distill off a portion of the pyridine over 4–6 hours.

-

Technical Insight: Removing solvent shifts the equilibrium toward the product (Le Chatelier’s principle) and removes the water byproduct azeotropically.

-

-

Workup: Concentrate the residue under vacuum. Partition between water and an organic solvent (DCM or Ethyl Acetate).

-

Crystallization: The crude oil is crystallized from ethanol/water to yield Diazepam as white/off-white crystals.

Figure 2: The Sternbach Cyclization mechanism converting MACB to Diazepam via glycine condensation.

Analytical Characterization & Quality Control

Validating the identity of MACB is crucial, as unreacted primary amine (2-amino-5-chlorobenzophenone) is a common impurity.

NMR Fingerprint (¹H NMR in CDCl₃)

-

N-Methyl Group: A distinctive doublet (or broad singlet) around δ 2.9–3.0 ppm . This signal confirms the methylation.

-

Amine Proton: A broad signal around δ 6–7 ppm (exchangeable with D₂O).

-

Aromatic Region: Multiplets in the δ 7.0–7.6 ppm range corresponding to the benzophenone rings.

Infrared Spectroscopy (FT-IR)

-

C=O Stretch: Strong band at ~1630 cm⁻¹ . Note that this is lower than typical ketones due to conjugation and intramolecular hydrogen bonding with the amine.

-

N-H Stretch: Weak/Broad band at 3300–3400 cm⁻¹ .

Impurity Profile

In the synthesis of Diazepam, the presence of MACB in the final product is a critical quality attribute. It is often listed as Diazepam Related Compound A in pharmacopeias (USP/EP).

-

Detection: High-Performance Liquid Chromatography (HPLC) is the standard method.

-

Retention Time: MACB is less polar than Diazepam and typically elutes later on reverse-phase C18 columns.

Safety and Regulatory Context

-

Health Hazards: MACB is an irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

-

Regulatory Status: While MACB itself is a chemical intermediate, it is a direct precursor to Diazepam (a Schedule IV controlled substance). In many jurisdictions, bulk sales of MACB are monitored or regulated under precursor laws to prevent illicit benzodiazepine manufacture.

References

-

Original Synthesis: Sternbach, L. H., & Reeder, E. (1961). Quinazolines and 1, 4-Benzodiazepines.[5] IV. Transformations of 7-Chloro-2-methylamino-5-phenyl-3H-1, 4-benzodiazepine 4-Oxide. The Journal of Organic Chemistry.

-

Diazepam Process Chemistry: Gates, M. (1980). New Synthesis of Diazepam. Journal of Organic Chemistry.

-

Impurity Profiling: United States Pharmacopeia (USP). Diazepam Monograph: Related Compound A.

-

Physical Properties: ChemicalBook. 5-Chloro-2-(methylamino)benzophenone (CAS 1022-13-5).[1][6]

-

Patent Literature: Patent US3371085A. Process for the preparation of benzodiazepine derivatives.

Sources

- 1. lookchem.com [lookchem.com]

- 2. CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 6. Page loading... [wap.guidechem.com]

Technical Guide: Solubility Profile & Crystallization Thermodynamics of 2-Methylamino-5-chloro-benzophenone

Topic: Solubility Profile of 2-Methylamino-5-chloro-benzophenone in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

2-Methylamino-5-chloro-benzophenone (MACB), CAS [1022-13-5], is a critical pharmacophore and intermediate in the synthesis of 1,4-benzodiazepines, including Diazepam and Temazepam.[1][2] Its efficient handling during synthesis, purification, and formulation relies heavily on a precise understanding of its solubility profile.

This guide synthesizes the physicochemical properties of MACB with practical solvent data. It establishes that MACB behaves as a highly lipophilic weak base (LogP ~4.4, pKa ~1.45), exhibiting negligible aqueous solubility but high solubility in chlorinated and polar aprotic solvents. This document provides researchers with the data and protocols necessary to optimize solvent selection for reaction yield (e.g., in Toluene/DCM) versus crystallization purity (e.g., in Ethanol).

Physicochemical Characterization

Understanding the molecular drivers of solubility is prerequisite to process design. MACB possesses a benzophenone core with a secondary amine and a chlorine substituent, creating a molecule that is predominantly non-polar but capable of specific hydrogen bonding interactions.

| Property | Value | Technical Insight |

| Molecular Formula | C₁₄H₁₂ClNO | |

| Molecular Weight | 245.71 g/mol | |

| Melting Point | 93–95 °C | Sharp melting range indicates high crystallinity; ideal for purification via recrystallization. |

| LogP (Predicted) | ~4.4 | Highly lipophilic; partitions strongly into organic phases. |

| pKa | ~1.45 | Weak base; protonates only in strong acidic media (e.g., pH < 1.5), affecting solubility in aqueous acid. |

| Appearance | Yellow Needles | Typical morphology when recrystallized from ethanol. |

Solubility Profile in Organic Solvents

The following data consolidates empirical observations and semi-quantitative solubility limits. MACB follows a "like-dissolves-like" trend, showing highest affinity for solvents with moderate polarity and aromatic character.

Table 1: Solubility Classification at Ambient Temperature (25°C)

| Solvent Class | Specific Solvent | Solubility Status | Process Application |

| Polar Protic | Water | Insoluble | Anti-solvent for precipitation. |

| Ethanol | Soluble (Hot) / Sparingly (Cold) | Primary Recrystallization Solvent. High temperature coefficient of solubility. | |

| Methanol | Soluble | Reaction medium for hydrolysis/methylation. | |

| Polar Aprotic | DMSO | Soluble (30–50 mg/mL) | Stock solutions for biological assays; difficult to remove. |

| DMF | Soluble (~30 mg/mL) | Alternative reaction solvent.[3] | |

| Chlorinated | Dichloromethane (DCM) | Highly Soluble | Excellent for extraction and acylation reactions. |

| Chloroform | Highly Soluble | Analytical standard preparation. | |

| Aromatic | Toluene | Soluble | Preferred solvent for acylation reactions due to high boiling point and azeotropic water removal. |

| Ether | Diethyl Ether | Soluble | Liquid-liquid extraction. |

Critical Process Note: The solubility differential in Ethanol between reflux (~78°C) and ambient temperature makes it the industry standard for purification, achieving purities >99% with yields of 90–97%.

Thermodynamic Modeling Framework

For process optimization, relying on single-point data is insufficient. Researchers should model the solubility curve to predict behavior at varying temperatures. The dissolution of MACB can be described using the Modified Apelblat Equation , which correlates the mole fraction solubility (

Theoretical Logic

-

Ideal Mixing: Deviations from ideal behavior in polar solvents (EtOH) suggest specific solute-solvent interactions (H-bonding).

-

Enthalpy of Solution: The dissolution is endothermic (

), meaning solubility increases with temperature.

Figure 1: Workflow for thermodynamic modeling of MACB solubility to optimize crystallization parameters.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility curves for specific solvent mixtures.

-

Preparation: Add excess MACB solid to 10 mL of the target solvent in a jacketed equilibrium cell.

-

Equilibration: Stir at a fixed temperature (e.g., 298.15 K) for 24 hours.

-

Validation: Ensure solid phase is still present.[3] If fully dissolved, add more solid.

-

-

Sampling: Stop stirring and allow phases to settle for 30 minutes.

-

Filtration: Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

-

Quantification: Transfer a known volume to a weighed vessel. Evaporate solvent under vacuum/nitrogen flow until constant mass is achieved.

-

Calculation: Determine solubility (

) in g/mL or mole fraction.

Protocol B: Purification via Recrystallization (Ethanol)

Standard operating procedure for isolating MACB from reaction mixtures.

-

Dissolution: Suspend crude MACB in Ethanol (Ratio: ~1:5 to 1:8 w/v).

-

Heating: Heat to reflux (78–80°C) with agitation until the solution is clear.

-

Note: If insoluble particulates remain, perform a hot filtration.

-

-

Controlled Cooling:

-

Ramp down to 25°C over 2–3 hours (slow cooling promotes larger, purer needles).

-

Further cool to 0–5°C to maximize yield.

-

-

Isolation: Filter the resulting yellow needle crystals.

-

Washing: Wash with cold Ethanol (0°C) to remove surface mother liquor.

-

Drying: Dry under vacuum at 40–50°C.

Figure 2: Decision logic for the recrystallization of MACB from Ethanol.

References

-

Cayman Chemical. (2023). 2-Methylamino-5-chlorobenzophenone Product Information. Retrieved from

-

MedChemExpress. (2024). 5-Chloro-2-(methylamino)benzophenone Solubility Data. Retrieved from

-

Nudelman, N. S., & de Waisbaum, R. G. (1995). Acid hydrolysis of diazepam.[4][5] Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone with HCl in MeOH-H2O. Journal of Pharmaceutical Sciences, 84(8), 998-1004. Retrieved from

-

Cox, P. J., et al. (1997).[6][7] 2-Methylamino-5-chlorobenzophenone.[1][2][3][6][7][8][9][10][11][12][13][14] Acta Crystallographica Section C, 53(4), 476-477.[15] (Crystal structure and hydrogen bonding analysis). Retrieved from

-

GuideChem. (2024). 2-(Methylamino)-5-chlorobenzophenone Properties and Applications. Retrieved from

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. chembk.com [chembk.com]

- 3. 2-Amino-2',5-dichlorobenzophenone | 2958-36-3 | Benchchem [benchchem.com]

- 4. scribd.com [scribd.com]

- 5. analyticaltoxicology.com [analyticaltoxicology.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. lookchem.com [lookchem.com]

- 8. 2-(Methylamino)-5-chlorobenzophenone | C14H12ClNO | CID 13925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Chloro-2-(methylamino)benzophenone | 1022-13-5 [chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. designer-drug.com [designer-drug.com]

- 13. researchgate.net [researchgate.net]

- 14. GSRS [gsrs.ncats.nih.gov]

- 15. researchgate.net [researchgate.net]

2-methylamino-5-chloro-benzophenone molecular formula and weight

Molecular Identity, Synthesis, and Application in Benzodiazepine Development

Part 1: Executive Summary & Molecular Identity

2-Methylamino-5-chlorobenzophenone (MACB) is a critical pharmacophore intermediate in the synthesis of 1,4-benzodiazepines, most notably Diazepam (Valium) .[1] Beyond its role as a raw material, it serves as a primary stability indicator; its presence in finished dosage forms typically signals hydrolytic degradation of the diazepine ring.

This guide provides a definitive technical reference for the physicochemical properties, synthetic utility, and analytical characterization of MACB, grounded in industrial process chemistry.

Core Molecular Data[1]

| Parameter | Specification |

| IUPAC Name | [5-Chloro-2-(methylamino)phenyl]-phenylmethanone |

| Common Synonyms | 5-Chloro-2-(methylamino)benzophenone; Diazepam Related Compound A; Ro 5-4365 |

| CAS Registry Number | 1022-13-5 |

| Molecular Formula | C₁₄H₁₂ClNO |

| Molecular Weight | 245.71 g/mol |

| SMILES | CNc1ccc(Cl)cc1C(=O)c2ccccc2 |

| InChI Key | WPNMLCMTDCANOZ-UHFFFAOYSA-N |

Part 2: Physicochemical Profile[4]

Understanding the physical behavior of MACB is essential for optimizing reaction yields and developing robust purification protocols.[1]

| Property | Value / Description | Context for Process Development |

| Appearance | Yellow crystalline powder | Distinct color aids in visual monitoring of ring-opening degradation in colorless Diazepam solutions.[1] |

| Melting Point | 93 – 96 °C | Sharp melting range indicates high purity; depression suggests contamination with the unmethylated precursor (2-amino-5-chlorobenzophenone).[1] |

| Solubility | Soluble: Toluene, Ethanol, DCMInsoluble: Water | High lipophilicity dictates the use of non-polar organic solvents for extraction during workup. |

| pKa | ~2.5 (Amine conjugate acid) | Weakly basic secondary amine; requires strong acids for protonation.[1] |

| Stability | Stable under standard conditions | Sensitive to strong oxidizers.[1] As a degradation product, it is the thermodynamically stable form following Diazepam hydrolysis. |

Part 3: Synthetic Pathways & Mechanism[5]

MACB occupies a central node in benzodiazepine chemistry.[1] It is synthesized via methylation of 2-amino-5-chlorobenzophenone and subsequently cyclized to form Diazepam.[1]

Synthesis of MACB (Upstream)

The industrial preparation typically involves the methylation of 2-amino-5-chlorobenzophenone.[1]

-

Reagents: Dimethyl sulfate (DMS) or Methyl Iodide (MeI).[1]

-

Catalyst: Sulfuric acid or inorganic bases.[1]

-

Critical Control: Over-methylation to the dimethylamino analog must be avoided by controlling stoichiometry and temperature (typically <60°C).[1]

Synthesis of Diazepam from MACB (Downstream)

The conversion of MACB to Diazepam is a classic "two-step, one-pot" sequence involving acylation followed by ammonolytic cyclization.[1]

-

Haloacetylation: MACB reacts with Bromoacetyl bromide (or chloroacetyl chloride) to form the intermediate 2-(2-bromo-N-methylacetamido)-5-chlorobenzophenone.[1]

-

Cyclization: Treatment with ammonia (often using hexamethylenetetramine as a masked ammonia source) effects ring closure to the 7-membered diazepine ring.[1]

Visualizing the Reaction Workflow

The following diagram illustrates the synthesis of Diazepam starting from the unmethylated precursor, highlighting MACB's role.

Figure 1: Synthetic pathway from precursor to Diazepam, showing MACB as the pivotal intermediate and degradation product.[1]

Part 4: Analytical Characterization

In drug development, MACB is strictly monitored as Diazepam Related Compound A (USP/EP standards).

Identification Markers

-

UV Spectroscopy: MACB exhibits a distinct absorbance maximum at ~236 nm and ~390 nm (responsible for the yellow color), whereas Diazepam is colorless.

-

IR Spectroscopy:

-

N-H Stretch: ~3350 cm⁻¹ (Secondary amine, sharp).

-

C=O Stretch: ~1630-1640 cm⁻¹ (Benzophenone ketone, conjugated).[1] Note: This differs from the amide carbonyl of Diazepam (~1680 cm⁻¹).

-

-

Mass Spectrometry (ESI+):

HPLC Method Parameters (Reference)

To separate MACB from Diazepam, reverse-phase chromatography is standard.[1]

-

Column: C18 (e.g., 150 x 4.6 mm, 5 µm).[1]

-

Mobile Phase: Phosphate Buffer (pH 3.5) : Acetonitrile (55:45).[1]

-

Retention: MACB is less polar than the ring-closed Diazepam? Correction: MACB is generally more lipophilic (later eluting) or elutes distinctly due to the free amine depending on pH.[1] Under acidic conditions (pH 3.5), the amine is protonated, reducing retention time relative to the neutral Diazepam.[1]

-

Limit of Quantitation: Typically < 0.05% in API.

Part 5: Safety & Handling (MSDS Highlights)

While not a controlled substance itself, MACB is a potent chemical intermediate.

-

GHS Classification:

-

Handling Protocol:

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 13925: 2-(Methylamino)-5-chlorobenzophenone.[1][3] Retrieved from [Link][1]

-

Purdue University. (2020).[1] Process Development for the Syntheses of Essential Medicines in Continuous Flow. (Focus on Diazepam synthesis via MACB). Retrieved from [Link]

- United States Pharmacopeia (USP).Diazepam Monograph: Related Compound A. (Reference for analytical standards).

Sources

Methodological & Application

Synthesis of 2-methylamino-5-chloro-benzophenone from 2-amino-5-chlorobenzophenone

Application Notes & Protocols: Synthesis of 2-Methylamino-5-Chloro-Benzophenone

Abstract: This document provides a detailed guide for the synthesis of 2-methylamino-5-chloro-benzophenone, a key intermediate in the development of pharmaceuticals, notably benzodiazepines.[1][2] The protocol focuses on the N-methylation of 2-amino-5-chlorobenzophenone, presenting two distinct and validated methodologies. The first is a classical approach utilizing paraformaldehyde in a strong acid medium, and the second is a contemporary, "green" chemistry alternative using dimethyl carbonate (DMC) with a solid catalyst.[3][4] This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and comparative data to aid in methodological selection and successful synthesis.

Introduction and Significance

2-Amino-5-chlorobenzophenone is a foundational building block in medicinal chemistry.[5] Its chemical structure, featuring a primary aromatic amine, a chlorine substituent, and a benzoyl group, makes it a versatile precursor for a variety of heterocyclic compounds.[1] The methylation of its primary amino group to a secondary amine yields 2-methylamino-5-chloro-benzophenone, a critical transformation that directly enables the synthesis of widely used anxiolytic drugs such as diazepam.

The efficiency and purity of this methylation step are paramount to the overall yield and quality of the final active pharmaceutical ingredient (API). This guide explores two robust methods to achieve this conversion, detailing the underlying chemical principles and providing actionable, step-by-step protocols.

Mechanistic Principles of N-Methylation

The core transformation is the addition of a methyl group to the nitrogen atom of the primary amine in 2-amino-5-chlorobenzophenone. The choice of methylating agent and reaction conditions dictates the reaction mechanism and overall efficiency.

Method A: Reductive Amination Pathway with Formaldehyde

In this classic method, formaldehyde (or its solid polymer, paraformaldehyde) serves as the source of the methyl group, with concentrated sulfuric acid acting as both the solvent and a catalyst.[3] The reaction proceeds via a reductive amination pathway.

-

Formation of the Hydroxymethyl Adduct: The primary amine of 2-amino-5-chlorobenzophenone performs a nucleophilic attack on the carbonyl carbon of formaldehyde, forming a reactive N-hydroxymethyl intermediate.

-

Dehydration and Imine Formation: In the strongly acidic medium, the hydroxymethyl group is protonated and eliminated as water, generating a protonated imine (iminium ion).

-

Reduction: The iminium ion is subsequently reduced to the secondary amine. While the patent literature does not specify an external reducing agent, it is likely that a complex redox process occurs, potentially involving another molecule of formaldehyde acting as a hydride donor in a reaction akin to the Eschweiler-Clarke conditions, though modified by the strong acid environment.

Method B: "Green" Methylation with Dimethyl Carbonate (DMC)

Dimethyl carbonate is an environmentally benign methylating agent, with methanol and CO₂ as the only stoichiometric by-products. This method avoids the use of toxic reagents and harsh acids.[4]

-

Nucleophilic Acyl Substitution: The reaction is typically facilitated by a catalyst, such as a NaY molecular sieve.[4] The primary amine attacks one of the carbonyl carbons of DMC.

-

Intermediate Formation: This attack forms a tetrahedral intermediate which then collapses, eliminating a methoxide group to form a methyl carbamate intermediate.

-

Methyl Transfer/Decarboxylation: The catalyst facilitates the subsequent methylation of another molecule of the primary amine or the decomposition of the carbamate to yield the final N-methylated product. This process is favored at elevated temperatures, which also helps drive off the CO₂ by-product.

The overall chemical transformation is depicted below:

Caption: General N-methylation reaction scheme.

Experimental Protocols

The following section provides detailed, step-by-step protocols for the two synthetic methods.

Protocol 1: N-Methylation via Paraformaldehyde in Sulfuric Acid

This protocol is adapted from a patented industrial process and is valued for its high conversion and straightforward approach.[3]

Materials and Reagents:

-

2-amino-5-chlorobenzophenone (98%+)

-

Concentrated Sulfuric Acid (98%)

-

Paraformaldehyde

-

Ammonium Hydroxide (25% aqueous solution)

-

Methanol

-

Deionized Water

-

Reaction vessel with overhead stirrer, thermometer, and addition funnel

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, charge 2-amino-5-chlorobenzophenone and concentrated sulfuric acid. A typical weight ratio is 1:3.1 (substrate:acid).[3] Stir the mixture until the starting material is fully dissolved.

-

Addition of Methylating Agent: While maintaining the internal temperature between 40-45°C, slowly add paraformaldehyde in portions. The weight ratio of substrate to paraformaldehyde is approximately 1:0.7.[3] Causality Note: This temperature control is critical. The reaction is exothermic, and maintaining this range prevents the formation of undesired by-products and ensures reaction safety.

-

Reaction Progress: Stir the mixture at 40-45°C for 1-2 hours after the addition is complete. Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Work-up and Neutralization: Prepare a separate vessel containing a mixture of 25% ammonium hydroxide and methanol, pre-chilled to 10-15°C in an ice bath.[3] Slowly add the acidic reaction mixture to the ammonium hydroxide solution via a dropping funnel. Causality Note: This is a highly exothermic neutralization. A slow addition rate and efficient cooling are essential to prevent overheating and to control the precipitation of the product.

-

Product Isolation: After the addition is complete, stir the resulting slurry and heat to reflux (approx. 65-70°C) for 1 hour to ensure complete reaction and improve the crystal form of the product.[3] Cool the mixture to below 5°C to maximize precipitation.

-

Filtration: Isolate the crude 2-methylamino-5-chloro-benzophenone by vacuum filtration. Wash the filter cake thoroughly with deionized water until the filtrate is neutral.

-

Purification: Transfer the crude solid to a clean flask and add methanol (a common recrystallization solvent for this compound).[3] Heat the mixture to reflux until all the solid dissolves, then allow it to cool slowly to 10°C. Filter the purified crystals, wash with a small amount of cold methanol, and dry under vacuum at 60°C. A typical yield is around 92% with a purity of >99.5% by HPLC.[3]

Protocol 2: Green N-Methylation with Dimethyl Carbonate (DMC)

This protocol utilizes a safer, more environmentally friendly methylating agent and a reusable catalyst.[4]

Materials and Reagents:

-

2-amino-5-chlorobenzophenone (98%+)

-

Dimethyl Carbonate (DMC)

-

High Silicon NaY Molecular Sieve (catalyst)

-

Ethanol

-

Reaction flask with reflux condenser, magnetic stirrer, and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a reaction flask, add 2-amino-5-chlorobenzophenone, dimethyl carbonate, and the NaY molecular sieve catalyst. A typical molar ratio is 1:10 (substrate:DMC), and the catalyst loading is around 50% by weight relative to the substrate.[4]

-

Reaction Conditions: Stir the mixture and heat it to 80-90°C.[4] Maintain this temperature under reflux for 6-8 hours. Causality Note: The elevated temperature is necessary to overcome the activation energy for methylation with the less reactive DMC and to facilitate the removal of CO₂ by-product.

-